molecular formula C15H19NO2 B11940431 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one CAS No. 50685-32-0

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B11940431
CAS No.: 50685-32-0
M. Wt: 245.32 g/mol
InChI Key: LOVBRVYJKCPVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3-methoxyaniline with a suitable cyclohexenone derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyanilino)pyridinate
  • 2-(3-Chloroanilino)pyridinate
  • 2-(3,5-Dimethylanilino)pyridinate

Uniqueness

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific substitution pattern on the cyclohexenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50685-32-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(3-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H19NO2/c1-15(2)9-12(7-13(17)10-15)16-11-5-4-6-14(8-11)18-3/h4-8,16H,9-10H2,1-3H3

InChI Key

LOVBRVYJKCPVSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.